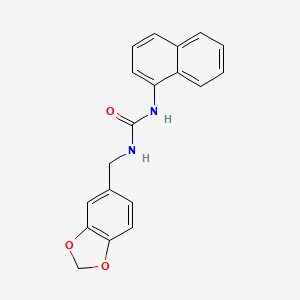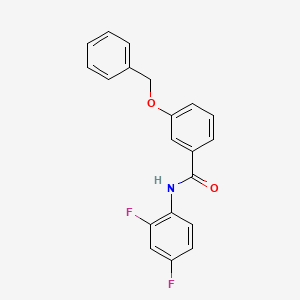![molecular formula C15H20N4O2 B5747540 N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, commonly known as TBMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TBMU is a derivative of urea and contains an oxadiazole ring that makes it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of TBMU varies depending on its application. In cancer research, TBMU acts by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In neurodegenerative diseases, TBMU acts by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In agriculture, TBMU acts by inhibiting the activity of acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
TBMU has been found to have various biochemical and physiological effects depending on its application. In cancer research, TBMU inhibits the growth of cancer cells and induces apoptosis. In neurodegenerative diseases, TBMU prevents the death of neurons and improves cognitive function. In agriculture, TBMU inhibits the growth of weeds and promotes the growth of crops.
Advantages and Limitations for Lab Experiments
TBMU has several advantages and limitations for lab experiments. The advantages include its high yield and purity, its ability to inhibit specific enzymes, and its potential applications in various fields of scientific research. The limitations include its solubility in some solvents and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of TBMU. These include:
1. Development of TBMU derivatives with improved solubility and bioavailability.
2. Investigation of the potential of TBMU as a therapeutic agent for cancer and neurodegenerative diseases.
3. Development of TBMU-based herbicides with improved selectivity and efficacy.
4. Investigation of the potential of TBMU as a tool for studying enzyme activity and inhibition.
Conclusion:
TBMU is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method is straightforward, and it has shown promising results in cancer research, neurodegenerative diseases, and agriculture. Further research is needed to fully understand its mechanism of action and to develop TBMU derivatives with improved properties.
Synthesis Methods
The synthesis of TBMU involves the reaction of tert-butylisocyanate with 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TBMU is high, and the purity can be achieved through recrystallization.
Scientific Research Applications
TBMU has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the following areas:
1. Cancer Research: TBMU has been found to inhibit the growth of cancer cells in vitro and in vivo. It acts by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
2. Neurodegenerative Diseases: TBMU has been found to have neuroprotective effects and can prevent the death of neurons in the brain. It acts by inhibiting the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
3. Agriculture: TBMU has been found to have herbicidal properties and can be used as a selective herbicide. It acts by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
properties
IUPAC Name |
1-tert-butyl-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-6-5-7-11(8-10)13-17-12(21-19-13)9-16-14(20)18-15(2,3)4/h5-8H,9H2,1-4H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANEHQRTCCDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)